molecular formula C22H31NO B14646834 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one CAS No. 51366-16-6

3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one

Cat. No.: B14646834
CAS No.: 51366-16-6
M. Wt: 325.5 g/mol
InChI Key: NYSUEMTXPNTMPW-NTCAYCPXSA-N
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Description

3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and dodecenyl bromide.

    Alkylation Reaction: The dodecenyl bromide is reacted with 2-methylquinoline in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

Scientific Research Applications

3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity is studied for potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the dodecenyl side chain, resulting in different chemical properties and applications.

    3-(Dodec-1-en-1-yl)quinoline: Similar structure but without the methyl group at the 2-position.

    Quinoline N-oxides: Oxidized derivatives with distinct reactivity and biological activity.

Uniqueness

3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is unique due to the presence of both the dodecenyl side chain and the methyl group at the 2-position. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

51366-16-6

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

3-[(E)-dodec-1-enyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C22H31NO/c1-3-4-5-6-7-8-9-10-11-12-15-19-18(2)23-21-17-14-13-16-20(21)22(19)24/h12-17H,3-11H2,1-2H3,(H,23,24)/b15-12+

InChI Key

NYSUEMTXPNTMPW-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C

Canonical SMILES

CCCCCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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